4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide
Description
4-Butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)benzamide is a benzamide derivative featuring a 4-butoxy substituent on the aromatic ring and two N-linked groups: a 4-chlorophenyl moiety and a 1,1-dioxo-2,3-dihydrothiophen-3-yl (sulfolene) group. The 4-chlorophenyl group may enhance lipophilicity and influence binding interactions in biological systems. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfone and benzamide motifs are pharmacologically relevant .
Properties
IUPAC Name |
4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4S/c1-2-3-13-27-20-10-4-16(5-11-20)21(24)23(18-8-6-17(22)7-9-18)19-12-14-28(25,26)15-19/h4-12,14,19H,2-3,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICPQGJNVBBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the benzamide core: This can be achieved by reacting 4-chlorobenzoic acid with butylamine under appropriate conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.
Final assembly: The final compound is obtained by coupling the benzamide core with the thiophene moiety under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Sulfone Group: The target compound and ’s acetamide derivative both contain a sulfolene/sulfone group, which enhances polarity and oxidative stability compared to non-sulfonated analogs .
Amide vs.
Halogen Effects : The 4-chlorophenyl group in the target compound contrasts with the 4-methoxy group in ’s analog. Chlorine’s electron-withdrawing nature could reduce electron density at the aromatic ring, affecting π-π stacking interactions in biological targets .
Spectroscopic Comparisons
- IR Spectroscopy :
- NMR : The sulfolene group’s protons (δ ~3.0–4.0 ppm for CH₂-SO₂) and 4-chlorophenyl aromatic signals (δ ~7.3–7.5 ppm) would distinguish the target from methoxy-containing analogs (δ ~3.8 ppm for OCH₃) .
Biological Activity
Molecular Formula
The molecular formula of 4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is , with a molecular weight of approximately 374.89 g/mol.
Structural Characteristics
The compound features:
- A butoxy group which enhances lipophilicity.
- A 4-chlorophenyl moiety that may influence its interaction with biological targets.
- A thiophene ring which is known for its biological activity and potential in drug design.
Research indicates that compounds similar in structure to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with chlorophenyl groups have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the thiophene ring may contribute to this activity through modulation of signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties : Similar structures have demonstrated effectiveness against bacterial strains, suggesting a potential role as an antimicrobial agent.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antitumor Activity Study : A study on a structurally similar compound revealed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells (PubMed ID: 6338366) .
- Antimicrobial Efficacy : Research highlighted the effectiveness of related compounds against multi-drug resistant bacteria, showcasing their potential as novel antibiotics (PubMed ID: 3539117) .
- Toxicological Assessment : Toxicity studies indicated that while some derivatives showed promising activity, they also exhibited cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles (PubChem) .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against drug-resistant bacteria | |
| Toxicity | Cytotoxic effects at elevated concentrations |
Comparison with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Toxicity Level |
|---|---|---|---|
| 4-butoxy-N-(4-chlorophenyl)-N-(...) | Moderate | High | Moderate |
| N-(acetoxymethyl)-4-chlorobenzamide | High | Low | Low |
| N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)... | Low | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
